
N'-(4-Methylphenyl)carbamimidyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Methylphenyl)carbamimidyl chloride is an organic compound with a unique structure that includes a carbamimidyl group attached to a 4-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methylphenyl)carbamimidyl chloride typically involves the reaction of 4-methylphenyl isocyanate with hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methylphenyl isocyanate+HCl→N’-(4-Methylphenyl)carbamimidyl chloride
Industrial Production Methods
In industrial settings, the production of N’-(4-Methylphenyl)carbamimidyl chloride may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also play a role in enhancing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Methylphenyl)carbamimidyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding carbamide derivative.
Wissenschaftliche Forschungsanwendungen
N’-(4-Methylphenyl)carbamimidyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N’-(4-Methylphenyl)carbamimidyl chloride exerts its effects involves its reactivity with nucleophiles. The carbamimidyl group is highly reactive, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(4-Methylphenyl)carbamimidyl bromide
- N’-(4-Methylphenyl)carbamimidyl iodide
- N’-(4-Methylphenyl)carbamimidyl fluoride
Uniqueness
N’-(4-Methylphenyl)carbamimidyl chloride is unique due to its specific reactivity profile and the stability of the chloride group. Compared to its bromide, iodide, and fluoride counterparts, the chloride derivative offers a balance between reactivity and stability, making it a versatile reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
64119-07-9 |
|---|---|
Molekularformel |
C8H9ClN2 |
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
N'-(4-methylphenyl)carbamimidoyl chloride |
InChI |
InChI=1S/C8H9ClN2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3,(H2,10,11) |
InChI-Schlüssel |
WTUDBQHUSKHOAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C(N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
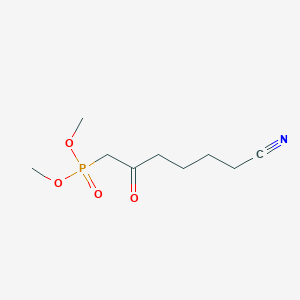

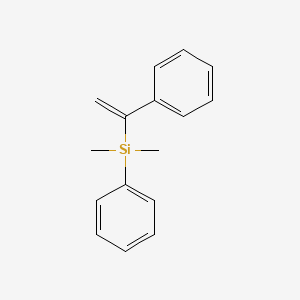
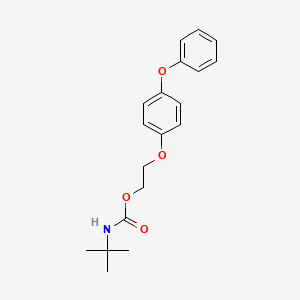

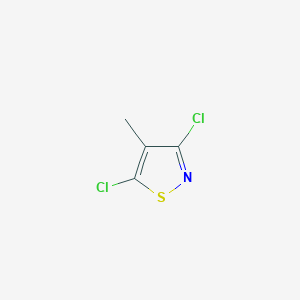

![4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine](/img/structure/B14501611.png)
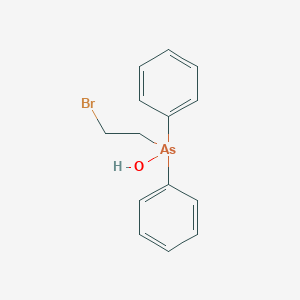
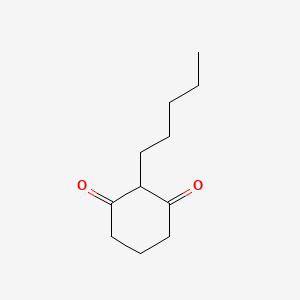
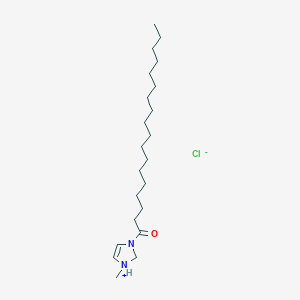
![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)
![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)
